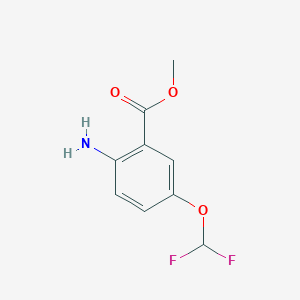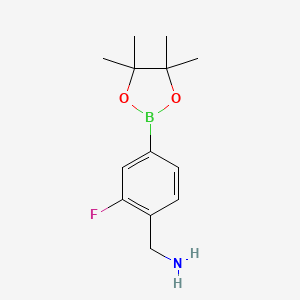
Ethyl 5-bromo-4-iodonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-4-iodonicotinate is an organic compound with the molecular formula C8H7BrINO2 It is a derivative of nicotinic acid, featuring both bromine and iodine substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-iodonicotinate typically involves the halogenation of nicotinic acid derivatives. One common method is the bromination of ethyl nicotinate followed by iodination. The reaction conditions often require the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-4-iodonicotinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding the corresponding ethyl nicotinate derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Reagents include boronic acids and palladium catalysts. The reactions are performed under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds, while nucleophilic substitution can introduce different functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Ethyl 5-bromo-4-iodonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-4-iodonicotinate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with the active site or allosteric sites. The presence of halogen atoms can enhance its binding affinity to specific molecular targets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 5-bromo-4-iodonicotinate can be compared with other halogenated nicotinic acid derivatives, such as:
- Ethyl 5-chloro-4-iodonicotinate
- Ethyl 5-bromo-4-chloronicotinate
- Ethyl 5-iodo-4-bromonicotinate
These compounds share similar chemical properties but differ in their halogen substituents, which can influence their reactivity and applications. The unique combination of bromine and iodine in this compound makes it particularly useful in specific synthetic and research contexts.
Propriétés
Formule moléculaire |
C8H7BrINO2 |
|---|---|
Poids moléculaire |
355.95 g/mol |
Nom IUPAC |
ethyl 5-bromo-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrINO2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3 |
Clé InChI |
DHNMSCHHKHSLQW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=CC(=C1I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B15329098.png)

![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)
![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)


![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-iuM carboxyfor](/img/structure/B15329144.png)

![2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)


